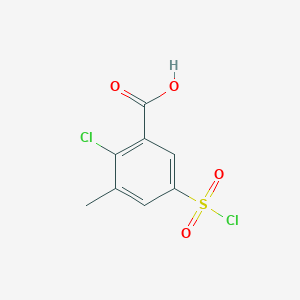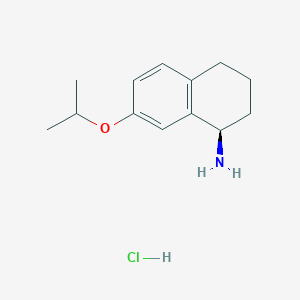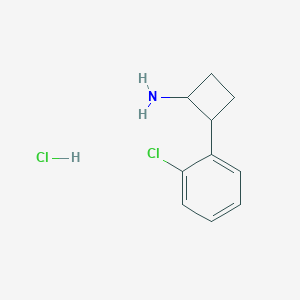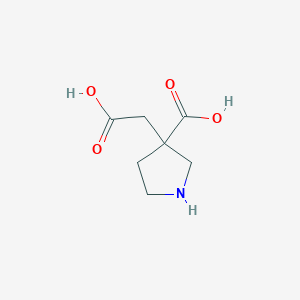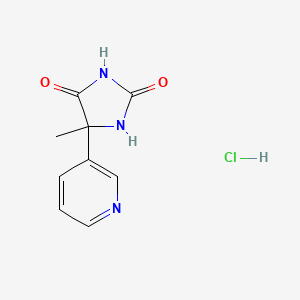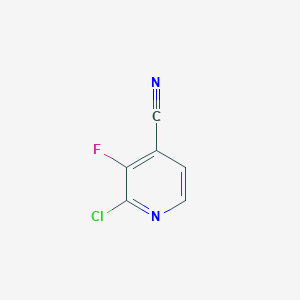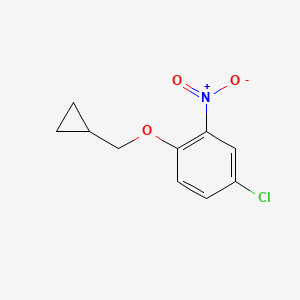
4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a simple benzene ring. The nitro group could be introduced through a nitration reaction, the chlorine atom through a halogenation reaction, and the cyclopropylmethoxy group through a series of reactions involving a cyclopropylmethyl halide and a phenolic compound .Molecular Structure Analysis
The benzene ring in the molecule provides a planar, aromatic base. The nitro group is a strong electron-withdrawing group, which would contribute to the polarity of the molecule. The cyclopropylmethoxy group is a larger, more complex group that could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The nitro group could be reduced to an amino group, and the chlorine atom could undergo nucleophilic substitution reactions. The cyclopropylmethoxy group could also undergo reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the nitro group, chlorine atom, and cyclopropylmethoxy group would likely make this compound relatively polar. Its solubility in various solvents, melting point, boiling point, and other physical properties would need to be determined experimentally .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research has shown that chloro-nitrobenzene derivatives can be key intermediates in organic synthesis. For example, studies on the interaction of chloro-nitrobenzene derivatives with sodium glycolate and sodium glycerolate demonstrate their potential in producing various organic compounds through substitution reactions (Blanksma & Fohr, 2010). Similarly, chloro-nitrobenzene has been used as a starting material in the synthesis of methoxyphenol, showcasing the versatility of nitrobenzene derivatives in synthesizing valuable chemical compounds (Cai‐Guang Jian, 2000).
Environmental Applications
A study on the microbial degradation of chloro-nitrobenzene by Pseudomonas acidovorans XII highlights the environmental significance of chloro-nitrobenzene compounds. The research demonstrates their utility in bioremediation efforts, where specific bacterial strains can utilize these compounds as carbon, nitrogen, and energy sources, thereby reducing environmental pollution (M. Shah, 2014).
Material Science and Sensing Technologies
Chloro-nitrobenzene derivatives have been explored for their applications in material science, particularly in the development of electrochemical sensors. For instance, a study on the electrochemical sensing of chloro-nitrobenzene based on β-cyclodextrin/carbon nanohorn nanohybrids showcases the potential of these compounds in creating highly sensitive sensors for environmental monitoring (Odoom Jibrael Kingsford et al., 2018).
Advanced Chemical Studies
Further, chloro-nitrobenzene derivatives have been studied for their physical and chemical properties, such as in the determination of isotopic abundance in biofield energy-treated 1-Chloro-3-Nitrobenzene. This research could have implications for understanding the effects of external energy fields on chemical substances and their isotopic compositions (M. Trivedi et al., 2016).
properties
IUPAC Name |
4-chloro-1-(cyclopropylmethoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-8-3-4-10(9(5-8)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOLPQRPTIVLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



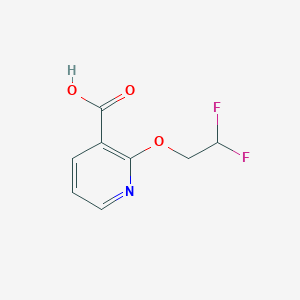
![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride](/img/structure/B1429962.png)
![Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride](/img/structure/B1429963.png)
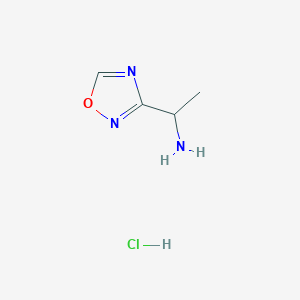
![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B1429966.png)
![2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1429970.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine](/img/structure/B1429971.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine dihydrochloride](/img/structure/B1429973.png)
